molecular formula C12H9NO2 B14753825 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile CAS No. 1530-63-8

4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile

Cat. No.: B14753825
CAS No.: 1530-63-8
M. Wt: 199.20 g/mol
InChI Key: HMALVZVMHPJREZ-YRNVUSSQSA-N
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Description

4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a 2-oxooxolane moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with 2-oxooxolane in the presence of a base to form the desired product. The reaction typically requires a solvent such as dimethylformamide and a catalyst like tetrabutylammonium bromide. The reaction is carried out at elevated temperatures, around 120°C, for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.

    4-methylbenzonitrile: A derivative with a methyl group on the benzene ring.

    2-oxooxolane derivatives: Compounds with similar oxolane moieties but different substituents.

Properties

CAS No.

1530-63-8

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile

InChI

InChI=1S/C12H9NO2/c13-8-10-3-1-9(2-4-10)7-11-5-6-15-12(11)14/h1-4,7H,5-6H2/b11-7+

InChI Key

HMALVZVMHPJREZ-YRNVUSSQSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=C(C=C2)C#N

Canonical SMILES

C1COC(=O)C1=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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